molecular formula C20H16N2O4S2 B12147564 2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12147564
M. Wt: 412.5 g/mol
InChI Key: OOOHMCCWJARUEY-ATVHPVEESA-N
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Description

2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and are often used in the synthesis of coordination complexes with transition metals .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with molecular targets such as enzymes and microbial cell walls. The compound’s Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity . The exact molecular pathways involved in its antimicrobial and antioxidant activities are still under investigation.

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones and propargyl-containing compounds. For example:

The uniqueness of 2-hydroxy-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide lies in its specific structure, which allows it to form stable complexes with a variety of metal ions, enhancing its biological and chemical properties.

Properties

Molecular Formula

C20H16N2O4S2

Molecular Weight

412.5 g/mol

IUPAC Name

2-hydroxy-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H16N2O4S2/c1-2-11-26-14-9-7-13(8-10-14)12-17-19(25)22(20(27)28-17)21-18(24)15-5-3-4-6-16(15)23/h2-10,12,23H,1,11H2,(H,21,24)/b17-12-

InChI Key

OOOHMCCWJARUEY-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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